molecular formula C8H6BrNO4 B1524699 3-Bromo-2-methyl-5-nitrobenzoic acid CAS No. 1269292-02-5

3-Bromo-2-methyl-5-nitrobenzoic acid

Cat. No. B1524699
M. Wt: 260.04 g/mol
InChI Key: QQHDTQSCWLYJHU-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-5-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group .

Scientific Research Applications

Synthesis of Chlorantraniliprole

Role in Nitration Reactions

3-Bromo-2-methyl-5-nitrobenzoic acid is involved in nitration reactions. For instance, nitration of 3-bromo-2-methylbenzo[b]thiophen yields various nitrobenzo[b]thiophen derivatives. This highlights its importance in the study of nitration reactions and the synthesis of diverse nitro-substituted organic compounds (J. Cooper & R. M. Scrowston, 1972).

Heterocyclic Synthesis

This compound plays a crucial role in the synthesis of heterocyclic compounds. Its condensation with other reagents leads to the formation of various heterocyclic structures, including indoles and isoquinolines, which are significant in the field of medicinal chemistry (D. E. Ames & O. Ribeiro, 1976).

Substitution Reactions

The molecule is integral to substitution reactions, where it participates in the generation of various substituted derivatives. These reactions are essential for the creation of a wide range of organic compounds with potential applications in drug design and materials science (G. Cavill, 1945).

Catalytic Oxidation Studies

3-Bromo-2-methyl-5-nitrobenzoic acid is also important in catalytic oxidation studies. Research has shown its synthesis through catalytic oxidation processes, providing insights into green chemistry and efficient synthesis methods (Yueqin Cai & Qiu Shui, 2005).

Aromatic Nucleophilic Substitution

This compound is instrumental in studies of aromatic nucleophilic substitution with rearrangement. It reacts with amines to yield novel organic structures, which can have implications in the development of new synthetic methodologies (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995).

properties

IUPAC Name

3-bromo-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHDTQSCWLYJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292032
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-5-nitrobenzoic acid

CAS RN

1269292-02-5
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Weinberger, F Berndt, R Mahrwald… - The Journal of …, 2013 - ACS Publications
The 4-aminophthalimide C-nucleoside 1 was designed as an isosteric DNA base surrogate, and a synthetic route to nucleoside 1 together with the 2,4-diaminopyrimidine-C-nucleoside …
Number of citations: 62 pubs.acs.org

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